molecular formula C7H10N2O B1331458 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one CAS No. 1587-09-3

2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one

Cat. No.: B1331458
CAS No.: 1587-09-3
M. Wt: 138.17 g/mol
InChI Key: RSDWEZRGVYEMJI-UHFFFAOYSA-N
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Description

2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one is a heterocyclic compound with the molecular formula C7H10N2O. It is part of the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Biochemical Analysis

Biochemical Properties

2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one plays a crucial role in biochemical reactions. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Additionally, it has been shown to interact with matrix metalloproteinase-13 (MMP-13), further contributing to its anti-inflammatory effects . These interactions highlight the compound’s potential in modulating inflammatory responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit cell growth in neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle . This inhibition is crucial for its potential use in cancer therapy. Furthermore, the compound’s impact on gene expression and cellular metabolism underscores its versatility in affecting cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of COX-2 results in decreased production of inflammatory mediators . Additionally, the compound’s ability to modulate gene expression further enhances its therapeutic potential. These molecular interactions are pivotal in understanding the compound’s biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, ensuring consistent results in in vitro and in vivo experiments . Its degradation over time can affect its efficacy, necessitating careful consideration in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization . These findings are crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. Detailed studies on its transport mechanisms are vital for improving its delivery and therapeutic outcomes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . Understanding these localization mechanisms is crucial for harnessing the compound’s full therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexanone with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the indazole ring .

Scientific Research Applications

2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for studying cellular processes and developing new drugs.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and ease of synthesis .

Properties

IUPAC Name

2,3a,4,5,6,7-hexahydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDWEZRGVYEMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299504
Record name 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587-09-3
Record name NSC131101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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